DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)

Übersicht

Beschreibung

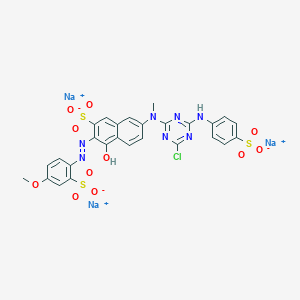

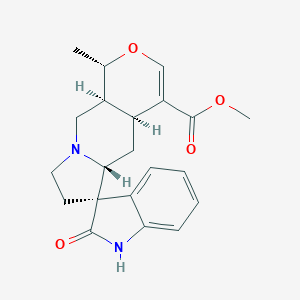

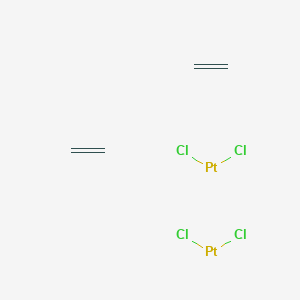

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II), also known as Zeise’s Dimer, is an organometallic compound . It has a CAS number of 12073-36-8 and a molecular weight of 588.08 . The IUPAC name is diplatinum (2+) bis (ethene) tetrachloride . It is typically stored at temperatures between 28°C .

Molecular Structure Analysis

The InChI code for DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 . The molecular formula is C4H8Cl4Pt2 . Physical And Chemical Properties Analysis

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) appears as an orange crystal . It has a density, boiling point, flash point, precise quality, PSA, and logP ofg/cm3, °Cat760mmHg, °C, 585.86800, 0.00000, and 4.35740 respectively . It is stored at ambient temperatures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is used in the synthesis of cyclopentadienylplatinum complexes, displaying versatility in reacting with various ligands to form complexes of different structures. For instance, its treatment with magnesium cyclopentadienide results in the formation of compounds featuring η-C2H4 and η-C5H5 ligands. These reactions highlight the compound's utility in organometallic chemistry for generating complexes with potential catalytic and electronic properties. The reaction dynamics of this compound further extend to interactions with other ligands, leading to structurally diverse outcomes that can be characterized by X-ray diffraction, showcasing its role in synthesizing novel organometallic frameworks with detailed n.m.r data supporting the proposed mechanisms for their dynamic behavior (Boag et al., 1983).

Photophysical Studies

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) also serves as a precursor in photophysical studies, where it is used to synthesize platinum(II) complexes with substituted pyridine and oxygen-donor ligands. These complexes are obtained through irradiation, demonstrating the compound's role in photochemical processes. The study of these complexes involves exploring their reactivity, including ligand substitution reactions, and their ability to form dichloro-bridged diplatinum complexes with distinct configurations. This research contributes to understanding the photochemical and photophysical properties of platinum complexes, opening avenues for their application in light-activated processes and materials science (Auffret et al., 1987).

Catalysis

The application of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) extends to catalysis, where its derivatives are explored for the polymerization of ethylene. Such studies involve using the compound as a catalyst or part of a catalytic system to facilitate the polymerization process, indicating its potential in industrial polymer production. The reactivity of these platinum complexes in polymerization reactions showcases their importance in developing new materials with controlled properties, reflecting the broader implications of this compound in material science and engineering (Bamford et al., 1966).

Safety And Hazards

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) may cause skin irritation, an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear respiratory protection . In case of eye contact, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

dichloroplatinum;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLBDYCZFZESPN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) | |

CAS RN |

12073-36-8, 12144-54-6 | |

| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)